2,3,4,5,6-Pentachlorobenzenesulfonic acid
Overview
Description
2,3,4,5,6-Pentachlorobenzenesulfonic acid: is an organosulfur compound characterized by the presence of five chlorine atoms and a sulfonic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-Pentachlorobenzenesulfonic acid typically involves the sulfonation of pentachlorobenzene. The process can be carried out by reacting pentachlorobenzene with sulfur trioxide or fuming sulfuric acid. The reaction conditions usually require elevated temperatures and controlled environments to ensure the proper formation of the sulfonic acid group .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and advanced monitoring systems helps maintain the reaction conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5,6-Pentachlorobenzenesulfonic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonic acid group can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like sulfur trioxide and fuming sulfuric acid are commonly used.
Nucleophilic Substitution: Nucleophiles such as hydroxide ions or amines can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include various substituted benzenesulfonic acids.
Nucleophilic Substitution: Products include derivatives with different functional groups replacing the chlorine atoms.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
2,3,4,5,6-Pentachlorobenzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug formulations.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentachlorobenzenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atoms can engage in halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Pentachlorophenol: Similar in structure but contains a hydroxyl group instead of a sulfonic acid group.
2,3,4,5,6-Pentachlorobenzene: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
Benzenesulfonic acid: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
Uniqueness: 2,3,4,5,6-Pentachlorobenzenesulfonic acid is unique due to the combination of multiple chlorine atoms and a sulfonic acid group on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,3,4,5,6-pentachlorobenzenesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl5O3S/c7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9/h(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGQVPLFCQARQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326313 | |
Record name | 2,3,4,5,6-pentachlorobenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40707-29-7 | |
Record name | NSC526655 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526655 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,4,5,6-pentachlorobenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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